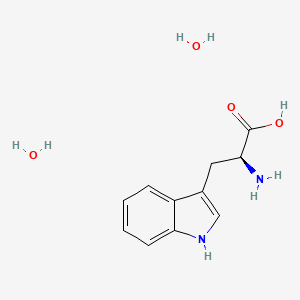

L-Tryptophan dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Tryptophan dihydrate (C₁₁H₁₄N₂O₂·2H₂O, CAS 145224-90-4) is a crystalline hydrate form of the essential amino acid L-tryptophan, characterized by two water molecules integrated into its lattice structure . This compound is critical in biochemical and pharmaceutical research due to its role in protein synthesis, serotonin production, and applications in cell culture media . The dihydrate form enhances stability and solubility compared to anhydrous variants, making it preferable in formulations requiring controlled hydration .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .

Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .

Chemical Reactions Analysis

Catalytic Promotion of Gas Hydrate Formation

L-Tryptophan dihydrate acts as a kinetic promoter in methane (CH₄) and carbon dioxide (CO₂) hydrate formation, significantly accelerating reaction rates and improving structural stability:

-

Methane Hydrate Formation :

-

Adding 0.5 wt% L-tryptophan with 1,3-dioxolane (a thermodynamic promoter) increased hydrate formation rates by 147% compared to systems without the amino acid .

-

The amino acid enhances porosity and flexibility in hydrate crystals, enabling faster methane diffusion into the solid phase .

-

Hydrate pellets stabilized with L-tryptophan retained structural integrity at −5°C and atmospheric pressure, outperforming traditional toxic additives like tetrahydrofuran .

-

-

CO₂ Hydrate Formation :

-

At 0.1 wt% concentration, L-tryptophan optimized CO₂ gas uptake kinetics under stirred conditions, reducing formation delays and enabling rapid dendritic crystal growth .

-

Higher concentrations (0.5 wt%) further shortened formation times but reduced total gas storage capacity due to premature hydrate crystallization .

-

| System | [L-Tryptophan] | Key Result | Source |

|---|---|---|---|

| CH₄ + 1,3-dioxolane | 0.5 wt% | 147% faster hydrate formation | |

| CO₂ (stirred) | 0.1 wt% | Max gas uptake (0.12 mol/mol) | |

| CO₂ (unstirred) | 0.5 wt% | Formation time reduced by 65% |

Self-Aldol Condensation in Acetone/DMSO Systems

In non-aqueous solvents, this compound catalyzes aldol condensation reactions, forming complex organic derivatives:

-

Reaction Mechanism :

-

Product Diversity :

Synergistic Effects with Cyclooctane in sH Hydrates

L-Tryptophan enhances CO₂–CH₄ hydrate kinetics in systems with cyclooctane (Cyclo-O), a thermodynamic promoter:

-

At 1 wt% L-tryptophan, hydrate formation time dropped to 19.11 ± 1.68 min (vs. 100.89 min without promoter) .

-

Gas uptake increased fivefold (0.1045 mol/mol vs. 0.0227 mol/mol) .

-

Visual studies revealed hydrate growth above gas–liquid interfaces due to altered crystal morphology .

Environmental and Stability Considerations

Scientific Research Applications

Biochemical Applications

Role as a Serotonin Precursor

L-Tryptophan is crucial for the biosynthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Research indicates that manipulating serum tryptophan levels can influence serotonin synthesis, making it a target for studies on mood disorders and cognitive functions . Clinical trials have explored L-Tryptophan supplementation for treating depression and anxiety, showing promising results when combined with other therapies .

Metabolic Functions

L-Tryptophan plays a vital role in protein synthesis and various metabolic pathways. It is involved in the production of niacin (vitamin B3), which is essential for energy metabolism and DNA repair. Studies have linked dietary intake of L-Tryptophan to improved metabolic health and cognitive performance .

Nutritional Applications

Dietary Supplementation

L-Tryptophan is often used in dietary supplements aimed at improving sleep quality and reducing anxiety. Research has shown that supplementation can enhance sleep onset and duration, particularly in individuals with insomnia . Additionally, fortified foods containing L-Tryptophan are being developed to address nutritional deficiencies and improve overall health.

Sports Nutrition

A study involving elite cyclists demonstrated that oral L-Tryptophan supplementation could positively affect fatigue perception during exercise. The trial indicated significant differences in plasma tryptophan levels between supplemented and placebo groups, suggesting that L-Tryptophan may help optimize athletic performance by modulating fatigue .

Environmental Applications

CO2 Capture Technology

Recent research has highlighted the potential of L-Tryptophan as a promoter for carbon dioxide hydrate formation, which is critical for CO2 capture and storage technologies. Experiments showed that L-Tryptophan enhances the kinetics of CO2 hydrate formation, making it a valuable additive in environmental applications aimed at reducing greenhouse gas emissions . The optimal concentration for promoting hydrate formation was found to be around 0.1 wt%, demonstrating a clear relationship between concentration and formation kinetics .

Case Studies

Mechanism of Action

L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Boc-L-Tryptophan

- Molecular Formula : C₁₆H₂₀N₂O₄

- Key Features: A protected derivative of L-tryptophan with a tert-butoxycarbonyl (Boc) group on the amino moiety.

- Synthesis : Synthesized via reaction of L-tryptophan with di-tert-butyl dicarbonate in a water-dioxane system (69% yield, m.p. 136–138°C) .

- Applications: Used in peptide synthesis to prevent unwanted side reactions.

DL-Tryptophan

- Molecular Formula : C₁₁H₁₂N₂O₂

- Key Features : A racemic mixture of D- and L-enantiomers.

- Applications: Limited biological utility compared to the L-form due to enantiomeric specificity in metabolic pathways .

D,L-Azatryptophan Hydrate

- Key Features : A synthetic tryptophan analogue with a modified indole ring.

- Applications : Used in studying enzyme specificity and antimicrobial agents. Its hydrate form may improve solubility but lacks the natural biocompatibility of L-tryptophan dihydrate .

D-(+)-Trehalose Dihydrate

- Molecular Formula : C₁₂H₂₂O₁₁·2H₂O

- Key Features: A non-reducing sugar dihydrate used as a cryoprotectant in cell culture media.

- Comparison : Unlike this compound, it lacks nitrogen content but shares hygroscopic properties, enhancing stability in formulations .

Sodium Citrate Dihydrate

- Molecular Formula : C₆H₅Na₃O₇·2H₂O

- Key Features : Commonly used as a buffering agent and anticoagulant.

- Comparison: While both dihydrates improve solubility, sodium citrate lacks the amino acid backbone critical for protein-related applications .

α-Ketoglutaric Acid Disodium Salt Dihydrate

- Molecular Formula : C₅H₄Na₂O₅·2H₂O

- Key Features : A key intermediate in the Krebs cycle.

- Comparison : Its dihydrate form stabilizes the compound for enzymatic studies, similar to this compound’s role in cell culture media .

Data Comparison Table

Research Findings and Implications

- Hydration Effects : Dihydrate forms, including this compound, often exhibit enhanced solubility and stability. For example, dihydrates improved tetracycline recovery by 15–20% in extraction protocols .

- Crystallography : Multicomponent crystals of L-tryptophan with carboxylic acids demonstrate unique zwitterionic interactions, suggesting that hydration influences packing efficiency and reactivity .

- Analytical Detection: this compound’s robustness in SAM (self-assembled monolayer) systems highlights its biocompatibility, contrasting with anhydrous forms prone to oxidation .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying L-Tryptophan dihydrate in cell culture media, and how are cross-reactivity issues with other amino acids mitigated?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification due to its precision in separating amino acids. For instance, L-Tryptophan purity standards (>98%) are validated using HPLC with UV detection at 280 nm to leverage its indole ring absorption . To avoid interference, media samples should undergo protein precipitation (e.g., using 5% trichloroacetic acid) followed by filtration (0.22 µm) to remove particulates. Calibration curves using this compound dissolved in phosphate-buffered saline (PBS) at pH 7.4 are critical for accuracy .

Q. How do researchers determine the optimal concentration of this compound in mammalian cell culture media formulations?

- Methodological Answer : Empirical optimization is based on cell type-specific requirements. For example, RPMI-1640 and DMEM/F-12 media contain L-Tryptophan at 5.11–9.02 mg/L, as derived from metabolic flux analysis of essential amino acid uptake rates . Researchers should perform dose-response assays (e.g., 0–20 mg/L) while monitoring cell viability (via MTT assays) and growth kinetics. Nutrient-depletion studies using LC-MS can identify critical thresholds for this compound to prevent media exhaustion .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the coordination chemistry of this compound with transition metals, and how does pH influence complex stability?

- Methodological Answer : Synthesis of metal complexes (e.g., Cu(II)-tryptophanato) involves dissolving this compound in alkaline conditions (pH 8–10 using NaOH) to deprotonate the amino and carboxyl groups, followed by dropwise addition to metal salt solutions (e.g., CuCl₂·2H₂O). Stirring for 1–2 hours under nitrogen atmosphere prevents oxidation. Spectroscopic techniques like UV-Vis (λ~600 nm for d-d transitions) and FT-IR (shift in ν(NH) and ν(COO⁻) bands) confirm complex formation. pH titrations coupled with potentiometry reveal that stability constants (log K) decrease below pH 7 due to proton competition .

Q. How can researchers reconcile conflicting data on the thermal stability of this compound under oxidative versus inert atmospheres?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~240°C, consistent with the breakdown of the indole ring. In contrast, oxidative atmospheres (air) accelerate decomposition at lower temperatures (~200°C) due to radical-mediated oxidation. Differential scanning calorimetry (DSC) reveals exothermic peaks correlating with gas evolution (CO₂, NH₃) detected via coupled FT-IR. Contradictions arise from differing experimental setups; thus, replicating conditions (heating rate, sample mass) is critical. Pre-annealing samples at 100°C to remove hydration water can isolate anhydrous vs. dihydrate stability profiles .

Q. What advanced techniques are used to resolve discrepancies in the hygroscopicity of this compound across studies?

- Methodological Answer : Dynamic vapor sorption (DVS) measurements at 25°C show that this compound exhibits deliquescence above 80% relative humidity (RH), absorbing up to 12% water by mass. Discrepancies arise from impurities (e.g., residual solvents) affecting crystalline structure. X-ray diffraction (XRD) and solid-state NMR can differentiate hydrated vs. anhydrous polymorphs. Controlled storage in desiccators with silica gel (0% RH) or saturated salt solutions (e.g., MgCl₂ at 33% RH) standardizes preconditioning for reproducibility .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the role of this compound in serotonin synthesis pathways in neuronal vs. non-neuronal cell models?

- Methodological Answer : Neuronal cells (e.g., SH-SY5Y) show increased serotonin production with this compound supplementation (10–50 µM), validated via ELISA or HPLC-ECD. However, in non-neuronal models (e.g., HEK293), limited tryptophan hydroxylase (TPH) expression results in negligible conversion. Researchers must confirm TPH isoform presence (TPH1 vs. TPH2) via qPCR and use competitive inhibitors (e.g., p-chlorophenylalanine) to isolate pathway-specific effects. Media formulations lacking cofactors (vitamin B6, iron) may also skew results .

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |

InChI |

InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |

InChI Key |

JYODKWBILYWWLO-WWPIYYJJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.